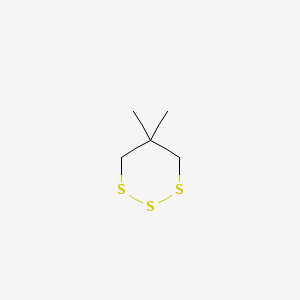
1,2,3-Trithiane, 5,5-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Trithiane, 5,5-dimethyl- is an organosulfur compound with the molecular formula C₅H₁₀S₃ It is a derivative of trithiane, characterized by the presence of three sulfur atoms in a six-membered ring structure with two methyl groups attached at the 5th position
準備方法
Synthetic Routes and Reaction Conditions
1,2,3-Trithiane, 5,5-dimethyl- can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylpropane-1,3-dithiol with sulfur dichloride (SCl₂) under controlled conditions. The reaction typically takes place in an inert solvent such as toluene or dichloromethane, and the mixture is heated to facilitate the formation of the trithiane ring.
Industrial Production Methods
Industrial production of 1,2,3-Trithiane, 5,5-dimethyl- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing by-products. The final product is purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
1,2,3-Trithiane, 5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile, such as a halide or an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides, amines, and other nucleophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted trithiane derivatives
科学的研究の応用
1,2,3-Trithiane, 5,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1,2,3-Trithiane, 5,5-dimethyl- involves its interaction with various molecular targets and pathways. The compound’s sulfur atoms can form strong bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress and influence cellular signaling pathways.
類似化合物との比較
1,2,3-Trithiane, 5,5-dimethyl- can be compared with other similar compounds such as:
1,3,5-Trithiane: A parent compound with a similar ring structure but without the methyl groups. It is less sterically hindered and may exhibit different reactivity.
1,2,4-Trithiane: Another isomer with a different arrangement of sulfur atoms in the ring. It has distinct chemical properties and reactivity.
1,2,3,4-Tetrathiane: A compound with four sulfur atoms in the ring, which can exhibit different redox behavior and coordination chemistry.
The uniqueness of 1,2,3-Trithiane, 5,5-dimethyl- lies in its specific substitution pattern, which imparts unique steric and electronic properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
13005-81-7 |
|---|---|
分子式 |
C5H10S3 |
分子量 |
166.3 g/mol |
IUPAC名 |
5,5-dimethyltrithiane |
InChI |
InChI=1S/C5H10S3/c1-5(2)3-6-8-7-4-5/h3-4H2,1-2H3 |
InChIキー |
RUQATUNWBNKIMK-UHFFFAOYSA-N |
正規SMILES |
CC1(CSSSC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


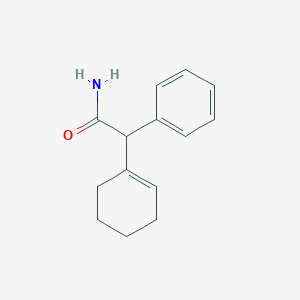
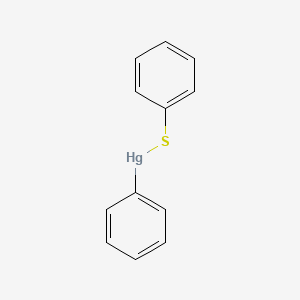
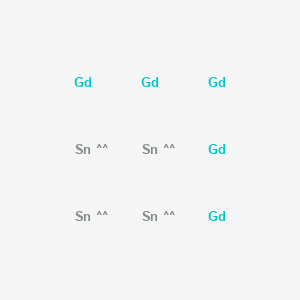
![4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14722530.png)
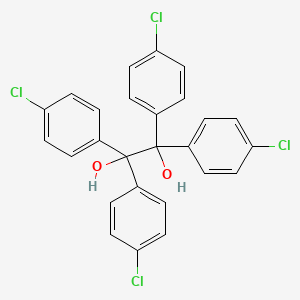
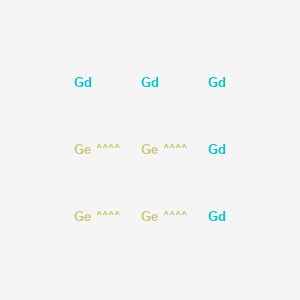
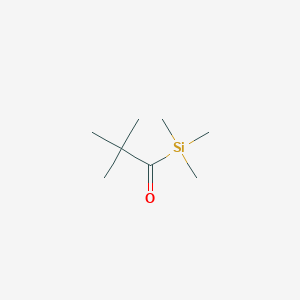
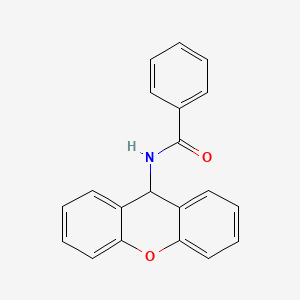
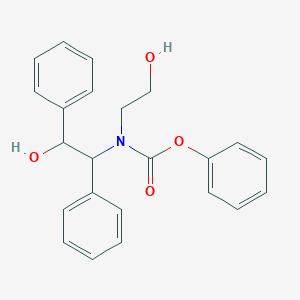
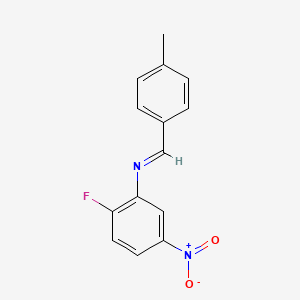
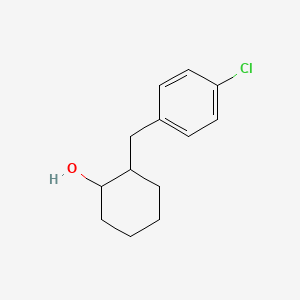
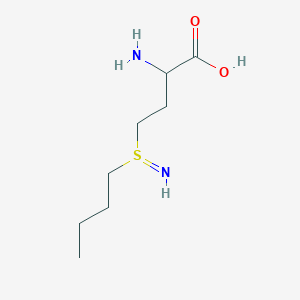
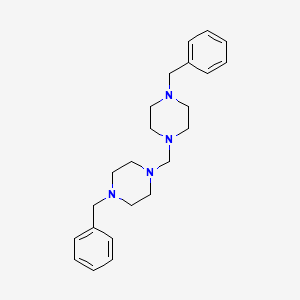
![4-[[2-[(4-Oxocyclohexa-2,5-dien-1-ylidene)methylamino]ethylamino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14722589.png)
